molecular formula C14H20N2O2S B6539871 N'-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060349-41-8

N'-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539871
CAS No.: 1060349-41-8
M. Wt: 280.39 g/mol
InChI Key: HEOYFOWEGVRGDC-UHFFFAOYSA-N
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Description

N'-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide is a thioamide derivative characterized by a cycloheptyl group and a thiophen-3-ylmethyl substituent. Thioamides, which replace the oxygen atom in amides with sulfur, exhibit unique electronic and steric properties due to the larger atomic radius and polarizability of sulfur. These features enhance resistance to enzymatic degradation and improve binding affinity in biological systems, making them valuable in medicinal chemistry and peptide mimicry .

Properties

IUPAC Name

N'-cycloheptyl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-13(15-9-11-7-8-19-10-11)14(18)16-12-5-3-1-2-4-6-12/h7-8,10,12H,1-6,9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYFOWEGVRGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide under specific reaction conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives often employs multicomponent reactions and condensation reactions. These methods are scalable and efficient, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Thioamide Derivatives

  • Target Compound : Synthesized via ynamide-mediated methods (e.g., Wang et al., 2022), which offer regioselectivity and mild reaction conditions compared to traditional thioacylating agents like thiobenzimidazolones (Zacharie et al., 1993) .
  • N-Methyl Ethanethioamide (Patent Compound, ) : Features a trifluoromethylphenyl-oxazolidine core and a methoxy group. The oxazolidine ring enhances rigidity, while the trifluoromethyl group improves metabolic stability. Its synthesis likely involves multi-step functionalization, contrasting with the target compound’s direct ynamide-mediated route .
  • Thiophen-2-yl Derivatives () : Positional isomerism (thiophen-2-yl vs. thiophen-3-yl) alters electronic conjugation and steric interactions. The 3-substituted thiophene in the target compound may reduce steric hindrance compared to 2-substituted analogs .

Phthalimide Analogs ()

3-Chloro-N-phenyl-phthalimide, a non-thioamide compound, highlights differences in backbone structure. Phthalimides are rigid, planar systems used in polymer synthesis, whereas the target compound’s thioamide and cycloheptyl groups prioritize flexibility and lipophilicity .

Physicochemical and Functional Properties

Property Target Compound Patent Compound () Thiophen-2-yl Derivative ()
Backbone Ethanediamide (thioamide) Ethanethioamide Sulfonamide
Key Substituents Cycloheptyl, thiophen-3-ylmethyl Trifluoromethylphenyl, oxazolidine Thiophen-2-yl, ferrocenyl
Synthetic Method Ynamide-mediated Multi-step functionalization Ferrocenyl conjugation
Lipophilicity High (cycloheptyl group) Moderate (polar oxazolidine) Low (sulfonamide)
Electronic Effects Thioamide enhances π-acidity Trifluoromethyl induces electron withdrawal Ferrocenyl introduces redox activity

Biological Activity

N'-Cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.

The synthesis of this compound typically involves the following steps:

  • Formation of Thiophene Derivative : The thiophene ring can be synthesized via methods such as the Gewald reaction, which involves reacting sulfur with an α-methylene carbonyl compound and an α-cyano ester.
  • Amide Bond Formation : The final step is the reaction of the thiophene derivative with cycloheptylamine to form the desired ethanediamide linkage.

The molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂S
Molecular Weight250.37 g/mol
CAS Number[Not Available]

The biological activity of this compound is primarily attributed to its interaction with various biological receptors. The thiophene moiety is known for its ability to modulate receptor activity, potentially influencing pathways related to inflammation and pain.

Key Mechanisms Include:

  • Receptor Modulation : The thiophene ring may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects.
  • Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Properties

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, similar to other thiophene derivatives known for their anti-inflammatory properties.
  • Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial effects against various pathogens, showing promising results in vitro.

Case Studies and Research Findings

  • In Vivo Studies : In a study evaluating the compound's efficacy in a murine model of inflammation, it was found to significantly reduce edema compared to control groups, indicating strong anti-inflammatory properties.
  • Cell Culture Experiments : In vitro assays demonstrated that the compound could inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other compounds containing similar functional groups:

Compound NameStructure TypeNotable Activity
N'-Cyclopropyl-N-[(thiophen-3-yl)methyl]ethanediamideThiophene derivativeAnti-inflammatory
Thiophene-based Anticancer AgentsThiophene derivativeAnticancer
Cyclopropylamine DerivativesCyclopropyl groupVarious pharmacological effects

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